Comprehensive Physicochemical Profiling and Solubility Optimization of 4-(Piperazin-1-yl)butan-1-ol Dihydrochloride in Preclinical Drug Development
Comprehensive Physicochemical Profiling and Solubility Optimization of 4-(Piperazin-1-yl)butan-1-ol Dihydrochloride in Preclinical Drug Development
Executive Summary In the landscape of preclinical drug development, the physicochemical properties of a small molecule dictate its trajectory from in vitro screening to in vivo efficacy. 4-(Piperazin-1-yl)butan-1-ol dihydrochloride (CAS: 222297-44-1) is a highly versatile small-molecule scaffold characterized by a piperazine core linked to a terminal butanol chain[1]. Formulated as a dihydrochloride salt, it exhibits distinct solvation thermodynamics that must be meticulously managed. This whitepaper provides an authoritative guide on the solubility profile, mechanistic solvation principles, and formulation strategies for this compound, designed for formulation scientists and medicinal chemists.
Structural Rationale and Solvation Thermodynamics
The free base form of piperazine derivatives is typically lipophilic and exhibits poor aqueous solubility, which severely limits bioavailability and formulation options[2]. To circumvent this, 4-(Piperazin-1-yl)butan-1-ol is synthesized as a dihydrochloride salt.
The Causality of the Dihydrochloride Salt: Piperazine contains two secondary/tertiary amine nitrogens with distinct pKa values (approximately ~5.3 and ~9.7). By formulating the compound with two equivalents of hydrochloric acid, both nitrogens are protonated, creating a di-cationic piperazinium species. This structural modification drastically increases the polarity of the molecule. When introduced to an aqueous medium, the high hydration energy of the chloride ions and the di-cationic core easily overcomes the crystal lattice energy of the solid, resulting in rapid and extensive ion-dipole interactions with water molecules[3].
However, this thermodynamic advantage comes with a practical caveat: the dissociation of the dihydrochloride salt in unbuffered water releases protons, significantly lowering the pH of the solution. If injected in vivo without proper buffering, this acidic formulation can cause severe tissue necrosis and precipitate upon encountering physiological pH (7.4)[4].
Solvation and dissociation pathway of piperazine dihydrochloride in aqueous media.
Quantitative Solubility Profile
The following table synthesizes the expected solubility matrix for 4-(Piperazin-1-yl)butan-1-ol dihydrochloride based on the established behavior of piperazine dihydrochloride scaffolds[3][5].
| Solvent Matrix | Estimated Solubility | Mechanistic Rationale & Application Notes |
| Water (Deionized) | > 50.0 mg/mL | Highly soluble due to dominant ion-dipole interactions. Warning: Solution will be highly acidic. |
| PBS (pH 7.4) | 25.0 - 40.0 mg/mL | High solubility, though slightly reduced compared to pure water due to the common-ion effect (ambient chloride ions in PBS suppress dissolution)[6]. |
| DMSO | 10.0 - 25.0 mg/mL | Soluble. The strong crystal lattice may require mild heating (37°C) or sonication to initiate dissolution[5]. Ideal for in vitro stock solutions. |
| Methanol | < 10.0 mg/mL | Sparingly soluble. The lower dielectric constant of methanol provides insufficient solvation energy to fully disrupt the ionic lattice. |
| Hexane / DCM | Insoluble | The lack of solvent polarity completely prevents the disruption of the dihydrochloride ionic bonds. |
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic solubility assays (such as solvent-shift methods from DMSO stocks) frequently overestimate solubility due to transient supersaturation. To establish a reliable, self-validating baseline for formulation, the Thermodynamic Shake-Flask Method must be employed[4].
Objective: Determine the absolute thermodynamic solubility limit of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride in physiological buffers.
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Step 1: Matrix Preparation and pH Baseline Prepare 5 mL of the target vehicle (e.g., 1X PBS, pH 7.4). Measure and record the initial pH. Causality: Because amine hydrochloride salts release protons upon dissolution, they can drastically alter the pH of unbuffered solutions, artificially inflating the apparent solubility limit. Establishing a pH baseline ensures the data is physiologically relevant.
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Step 2: Saturation In a 2 mL glass HPLC vial, add 1 mL of the vehicle. Incrementally add the solid 4-(Piperazin-1-yl)butan-1-ol dihydrochloride until a visible, persistent precipitate remains (approximately 50–100 mg). Causality: A persistent solid phase is an absolute requirement to maintain a dynamic equilibrium between the dissolved and solid states.
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Step 3: Thermal Equilibration Seal the vial and place it in an orbital shaker incubator at 25°C (room temperature) or 37°C (physiological temperature) at 300 rpm for 24 hours. Causality: Disruption of the strong dihydrochloride crystal lattice is time-dependent. A 24-hour incubation ensures the system overcomes kinetic dissolution rates and reaches true thermodynamic equilibrium.
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Step 4: Phase Separation via Centrifugation Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the equilibration temperature. Causality: Do not use syringe filters. Filtration can lead to compound loss via non-specific binding to the filter membrane, skewing quantitative results. High-speed centrifugation ensures pure supernatant recovery.
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Step 5: HPLC-UV Quantification Carefully aspirate 100 µL of the supernatant, dilute it 1:100 in the mobile phase, and inject it into an HPLC system. Quantify the concentration against a pre-validated standard curve.
Formulation Strategies for In Vivo Dosing
When transitioning 4-(Piperazin-1-yl)butan-1-ol dihydrochloride from in vitro assays to in vivo pharmacokinetic (PK) or efficacy models, the formulation vehicle must balance solubility with physiological tolerability.
If the required dosing concentration is low (<5 mg/mL), direct dissolution in a buffered aqueous vehicle (like PBS or 0.9% Saline buffered with 10 mM HEPES) is sufficient. However, if high concentrations (>20 mg/mL) are required, the addition of the salt may overwhelm the buffer capacity, dropping the pH to unacceptable levels (< 4.0). In these cases, a co-solvent strategy utilizing a small percentage of DMSO or pH adjustment via careful titration with 0.1N NaOH is required before administration.
Formulation decision tree for in vivo dosing based on target concentration.
References
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[5] Title: 849482-21-9 - ChemBK (Piperazine Dihydrochloride Properties) Source: chembk.com URL:[Link]
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[4] Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: acs.org (Organic Process Research & Development) URL:[Link]
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[6] Title: Salt formation to improve drug solubility Source: uspto.gov (Advanced Drug Delivery Reviews) URL:[Link]
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[2] Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: mdpi.com URL:[Link]
